1-(Butylcarbamoyl)piperidine-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
1-(butylcarbamoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-2-3-6-12-11(16)13-7-4-9(5-8-13)10(14)15/h9H,2-8H2,1H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYHMFPKRZIJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(Butylcarbamoyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine-4-carboxylic acid with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is often used to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Amide Coupling and Functionalization
The butylcarbamoyl group (tertiary amide) and carboxylic acid enable participation in coupling reactions. Key findings include:
- Carboxylic Acid Activation : The carboxylic acid can be activated using agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) for esterification or amidation. For example, coupling with amines forms secondary amides .
- Esterification : Reaction with iodomethane in the presence of potassium carbonate yields methyl esters (e.g., methyl 1-(butylcarbamoyl)piperidine-4-carboxylate) .
Table 1: Representative Coupling Reactions
Deprotection and Hydrolysis
The tert-butyl carbamate (Boc) group in analogs undergoes acid-catalyzed cleavage. For 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding piperidine-4-carboxylic acid derivatives . This suggests similar deprotection pathways for the butylcarbamoyl variant under acidic conditions.
Table 2: Hydrolysis Conditions
Enzymatic Modifications
Piperidine-4-carboxylic acid derivatives undergo regioselective hydroxylation via enzymes like γ-butyrobetaine hydroxylase (BBOX). For example:
- N,N-Dimethyl-piperidine-4-carboxylic acid is hydroxylated at the C3 position to yield (3R)-hydroxy-(4S)-carboxylic acid .
- This implies potential for similar stereoselective oxidation of 1-(butylcarbamoyl)piperidine-4-carboxylic acid under biocatalytic conditions.
Figure 1: Proposed Enzymatic Hydroxylation Pathway
textSubstrate: 1-(Butylcarbamoyl)piperidine-4-carboxylic acid Enzyme: BBOX + 2-oxoglutarate Product: 3-Hydroxy-1-(butylcarbamoyl)piperidine-4-carboxylic acid
Ring Functionalization
The piperidine ring participates in alkylation and oxidation :
Wissenschaftliche Forschungsanwendungen
While "1-(Butylcarbamoyl)piperidine-4-carboxylic acid" is not directly discussed in the provided search results, the search results do offer information about related compounds and applications that can help inform its potential uses.
Potential Applications Based on Piperidine Derivatives
- Pharmaceutical Intermediate: N-BOC-piperidine-4-carboxylic acid, a piperidine derivative, is used as a pharmaceutical intermediate . It is involved in creating camptothecin ester of isonipecotic acid, installed on a triazine dendrimer intermediate, which yields cationic and PEGylated targets with cell culture activities comparable to free drugs .
- Inhibitors: Piperidine derivatives have been used in the creation of inhibitors. 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of PKB with in vivo antitumor activity .
- Cannabinoid Receptor Antagonists: Piperidine derivatives can be used to develop antagonists of cannabinoid receptor 1 (CB1), which are useful for treating diseases like obesity, liver disease, and diabetes .
- Reactant in Synthesis: Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is also used in the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .
- Antibacterial Agents: Piperidine structures are found in several bioactive molecules . Piperidine-4-carboxamide derivatives have been prepared and tested against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes, and Staphylococcus aureus .
Relevant Compounds
- N-BOC-piperidine-4-carboxylic acid: This compound is used as a pharmaceutical intermediate .
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These are potent and orally bioavailable inhibitors of PKB with in vivo antitumor activity .
- Methyl piperidine-4-carboxylate: Used as a reactant in various synthesis processes, including antitubercular agents and kinase inhibitors .
- Piperidine-4-carboxamide derivatives: These derivatives have shown antibacterial activity against several bacterial strains .
Table of Potential Applications
Further Research
To gain more specific information about "1-(Butylcarbamoyl)piperidine-4-carboxylic acid", further research is needed in the following areas:
- Synthesis and Characterization: Detailed synthesis procedures and characterization data would help in understanding its properties.
- Biological Activity: Studies on its activity against specific biological targets, such as enzymes, receptors, or cell lines, would be valuable.
- Structure-Activity Relationship (SAR): Comparing its activity with other piperidine derivatives would provide insights into its unique properties.
- In vivo Studies: Evaluating its efficacy and safety in animal models would be important for assessing its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(Butylcarbamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Piperidine-4-carboxylic acid derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Calculated using standard atomic weights. †Estimated via analogous compounds. ‡Synthesis inferred from related methods (e.g., ).
Key Findings:
Lipophilicity and Bioavailability :
- The butylcarbamoyl group in the target compound confers higher logP (~1.5) compared to the ethoxycarbonyl analog (logP 0.98), suggesting improved membrane permeability .
- Fluorinated derivatives (e.g., 1-[5-(Trifluoromethyl)-2-pyridyl]) exhibit enhanced metabolic stability due to the trifluoromethyl group’s electron-withdrawing effects .
GSK3004774, a structurally complex derivative, demonstrates pharmacological activity in intracellular Ca²⁺ modulation, highlighting the role of bulky substituents in receptor interaction .
Synthetic Accessibility :
- Ethoxycarbonyl and tert-butoxycarbonyl derivatives (e.g., ) are synthesized via carbamate formation under basic conditions, suggesting similar routes for the target compound .
Biologische Aktivität
1-(Butylcarbamoyl)piperidine-4-carboxylic acid (BPCA) is a compound of increasing interest in pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms, and implications for therapeutic applications, supported by data from various studies.
Chemical Structure and Properties
BPCA is characterized by a piperidine ring substituted with a butylcarbamoyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 228.29 g/mol. The compound typically appears as a white to off-white powder and exhibits moderate solubility in both water and organic solvents.
The biological activity of BPCA is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes involved in various signaling pathways. Preliminary studies suggest that BPCA may modulate neurotransmitter systems, potentially influencing synaptic transmission. The compound's ability to undergo nucleophilic substitutions and acid-base reactions enhances its reactivity, allowing it to participate in various biochemical processes.
Biological Activities
Research indicates that BPCA has several notable biological activities:
Comparative Analysis with Related Compounds
To better understand BPCA's unique position among similar compounds, the following table summarizes key features of structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid | Tert-butyl group enhances steric hindrance | |
| 1-(Butylcarbamoylmethyl)piperidine-4-carboxylic acid | Contains an additional methyl group | |
| 1-(tert-Butyl)piperidine-4-carboxylic acid | Lacks the carbamoyl functionality |
This comparison highlights the structural diversity among piperidine derivatives and suggests that variations in substituents can significantly impact biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of BPCA:
- Neurotransmitter Interaction Studies : In vitro assays demonstrated that BPCA may interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
- Antitumor Activity Evaluation : Although direct evidence for BPCA's antitumor properties is sparse, related compounds have shown efficacy in inhibiting cancer cell proliferation. Future studies should focus on evaluating BPCA's effects on specific cancer cell lines .
- Enzyme Inhibition Assays : Preliminary enzyme assays indicate that BPCA may inhibit certain metabolic enzymes, which could lead to altered drug metabolism or enhanced therapeutic efficacy when used in combination therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
